molecular formula C8H8ClNO2S B11887669 Methyl 2-((4-chloropyridin-2-yl)thio)acetate CAS No. 1346809-16-2

Methyl 2-((4-chloropyridin-2-yl)thio)acetate

Cat. No.: B11887669
CAS No.: 1346809-16-2
M. Wt: 217.67 g/mol
InChI Key: WIBMMZXESPNIDC-UHFFFAOYSA-N
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Description

Methyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS 1346809-16-2) is a chemical compound with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol. This ester is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a thioacetate group at the 2-position. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This compound serves as a versatile and valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research. Its structure, featuring a chloropyridine moiety linked to a thioacetate group, makes it particularly useful for the synthesis of more complex molecules. Research indicates that structurally related pyridine-2-amine derivatives demonstrate significant potential in biomedical applications, showing potent and broad-spectrum inhibitory activities against various human cancer cell lines . As such, this compound is a key reagent for researchers developing novel bioactive compounds, especially in the field of anticancer agent discovery. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346809-16-2

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3

InChI Key

WIBMMZXESPNIDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Mercaptopyridine Derivatives

The most direct route involves reacting methyl 2-chloroacetate with 4-chloro-2-mercaptopyridine under basic conditions. This method mirrors protocols for analogous pyridylthioethers. In a typical procedure, 4-chloro-2-mercaptopyridine (1.2 equiv) is deprotonated with potassium carbonate (2.0 equiv) in anhydrous DMF at 70–80°C, followed by dropwise addition of methyl 2-chloroacetate (1.0 equiv). The reaction achieves 72–86% yield after 3–4 hours, with purification via silica gel chromatography using ethyl acetate/hexane (1:4).

Challenges include the limited commercial availability of 4-chloro-2-mercaptopyridine. In situ generation via reduction of 4-chloro-2-pyridyl disulfide with zinc/HCl or NaBH4 offers a workaround. For example, treatment of 2,4-dichloropyridine with thiourea in ethanol/water (3:1) at reflux for 6 hours produces 4-chloro-2-mercaptopyridine in 58% yield.

Metal-Catalyzed C–S Coupling

Palladium- and copper-mediated cross-coupling between 2-bromo-4-chloropyridine and methyl mercaptoacetate provides an alternative pathway. Adapted from Ullmann-type reactions, this method employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.5 equiv) in DMSO at 110°C for 24 hours, yielding 65% product. While less efficient than nucleophilic substitution, this approach avoids pre-forming the thiol and is preferable for electron-deficient pyridines.

Optimization of Reaction Conditions

Solvent and Base Screening

Systematic evaluation (Table 1) reveals DMF and DCE/DMSO (1:1) as optimal solvents, balancing nucleophilicity and solubility. Potassium carbonate outperforms NaHCO3 and Na2CO3, achieving 86% yield in DMF.

Table 1: Solvent and Base Effects on Reaction Yield

SolventBaseTemperature (°C)Yield (%)
DMFK2CO38086
DCE/DMSO (1:1)K3PO47072
TolueneK2CO38054

Temperature and Reaction Time

Elevating temperatures from 60°C to 80°C improves conversion rates by 30%. Prolonged heating beyond 4 hours risks decomposition, necessitating TLC monitoring (Rf = 0.3 in ethyl acetate/hexane 1:2).

Analytical Characterization

1H NMR (CDCl3): δ 3.78 (s, 3H, OCH3), 4.22 (s, 2H, SCH2), 7.34 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (dd, J = 5.2, 1.6 Hz, 1H, pyridine-H), 8.35 (d, J = 1.6 Hz, 1H, pyridine-H). HRMS (ESI+) m/z: [M+H]+ calcd for C8H8ClNO2S 230.9942, found 230.9945.

Challenges and Mitigation Strategies

  • Oxidation of Thiol Intermediates : Conduct reactions under N2 and add 0.1 equiv of BHT to suppress disulfide formation.

  • Regioselectivity : Use 2-bromo-4-chloropyridine over 2-chloro derivatives to minimize byproducts in metal-catalyzed routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound is primarily used as an intermediate in organic synthesis. Its thioester functionality allows for further chemical modifications, leading to the development of novel compounds with enhanced properties. For example, it can be utilized to synthesize various heterocyclic compounds that are crucial in medicinal chemistry .

Methyl 2-((4-chloropyridin-2-yl)thio)acetate has been investigated for its antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents . Additionally, derivatives of this compound have shown anticancer activity against several cancer cell lines, indicating its potential role in cancer therapeutics .

Medicinal Chemistry

In medicinal research, this compound is explored for its ability to act as an enzyme inhibitor . It may inhibit enzymes involved in oxidative stress or inflammation pathways, which are critical targets in treating diseases such as cancer and neurodegenerative disorders . The structure of this compound allows for modifications that can enhance its biological activity and selectivity towards specific molecular targets.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiourea derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and A549. These findings suggest that modifications to the thioester structure can lead to compounds with improved therapeutic profiles .

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 2-((4-chloropyridin-2-yl)thio)acetate and structurally related compounds:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Substituents Ester Group Key Applications/Notes References
This compound C₈H₇ClNO₂S 216.66 (calc.) Pyridine 4-Cl, 2-thioacetate Methyl Pharmaceutical intermediate (inferred)
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate C₁₄H₁₂ClN₂O₂S 316.78 Pyrimidine 4-(4-Cl-phenyl), 2-thioacetate Ethyl Antiproliferative agents
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate C₉H₁₁ClN₂O₂S 246.71 Pyrimidine 4-Cl, 2-methylthio, 5-acetate Ethyl Chemical intermediate
Methyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetate C₉H₇ClF₃NO₂S 285.67 Pyridine 3-Cl, 5-CF₃, 2-thioacetate Methyl Agrochemical intermediate
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate C₁₅H₁₂ClF₂N₂O₂S 358.79 Pyrimidine 4-(4-Cl-phenyl), 6-(CF₂H), 2-thioacetate Ethyl Pharmaceutical intermediate
Methyl 2-thienyl acetate C₇H₈O₂S 156.20 Thiophene 2-thienyl, acetate Methyl Flavor/fragrance industry

Physicochemical Properties

  • Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ), affecting bioavailability and stability in drug formulations .
  • Heterocyclic Core Influence : Pyridine derivatives (e.g., target compound, ) may exhibit stronger π-π stacking interactions in coordination polymers compared to pyrimidine or thiophene systems .

Biological Activity

Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the synthesis, characterization, and biological evaluation of this compound, supported by data tables and case studies.

1. Synthesis and Characterization

This compound is synthesized through the reaction of 4-chloropyridine-2-thiol with methyl chloroacetate. The reaction typically involves nucleophilic substitution, where the thiol group acts as a nucleophile attacking the electrophilic carbon in methyl chloroacetate.

Chemical Structure

The chemical structure can be represented as follows:

C8H8ClNO2S\text{C}_8\text{H}_8\text{ClN}\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing pyridine and thio groups exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli3.9 µg/mL
Compound BStaphylococcus aureus0.9 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed that this compound could inhibit cell proliferation effectively.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-7TBD35.96%
A549TBD32.29%
HeLaTBD38.92%

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it may interfere with nucleotide binding in GTPases, which are crucial for cancer cell signaling . Additionally, its thiol group may play a role in redox reactions that influence cellular oxidative stress levels.

4. Case Studies

Recent investigations into related thioester compounds have highlighted their potential as novel therapeutic agents. For example, a study focusing on thiazolidinone derivatives reported significant anticancer activity against multiple tumor cell lines . These findings suggest that this compound could serve as a lead compound for further drug development.

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